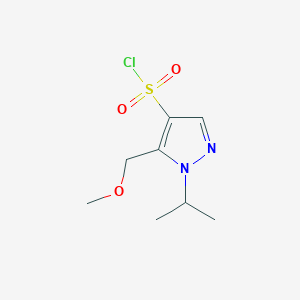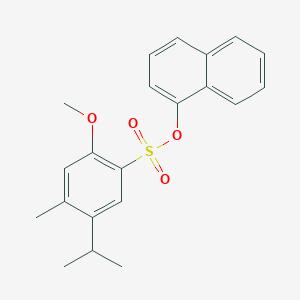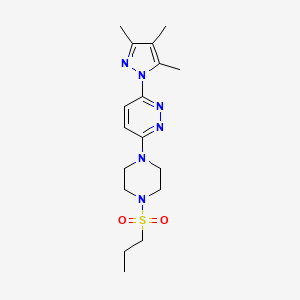
1-isopropyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-isopropyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an isopropyl group, a methoxymethyl group, and a sulfonyl chloride group attached to the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1-isopropyl-5-(methoxymethyl)-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 1-isopropyl-5-(methoxymethyl)-1H-pyrazole
Reagent: Chlorosulfonic acid (ClSO3H)
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher yields.
化学反応の分析
Types of Reactions
1-isopropyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Potassium permanganate (KMnO4)
Major Products
Sulfonamide Derivatives: Formed by the reaction with amines
Sulfonate Ester Derivatives: Formed by the reaction with alcohols
Sulfonate Thioester Derivatives: Formed by the reaction with thiols
Sulfonyl Hydride: Formed by reduction of the sulfonyl chloride group
Aldehyde or Carboxylic Acid: Formed by oxidation of the methoxymethyl group
科学的研究の応用
1-isopropyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 1-isopropyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The compound can modify proteins and enzymes by reacting with amino acid residues, thereby affecting their function and activity. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the biological context.
類似化合物との比較
Similar Compounds
- 1-isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride
- 1-isopropyl-5-(hydroxymethyl)-1H-pyrazole-4-sulfonyl chloride
- 1-isopropyl-5-(chloromethyl)-1H-pyrazole-4-sulfonyl chloride
Uniqueness
1-isopropyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the methoxymethyl group, which can undergo specific chemical transformations that are not possible with other similar compounds. This functional group provides additional reactivity and versatility in synthetic applications, making it a valuable compound in various research and industrial contexts.
特性
IUPAC Name |
5-(methoxymethyl)-1-propan-2-ylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O3S/c1-6(2)11-7(5-14-3)8(4-10-11)15(9,12)13/h4,6H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPIZNODEUDKDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)S(=O)(=O)Cl)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Ethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2439373.png)
![2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(2-methylphenyl)butanamide](/img/structure/B2439374.png)



![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2439379.png)

![(E)-4-(Dimethylamino)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]but-2-enamide](/img/structure/B2439381.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B2439383.png)
![N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2439384.png)
![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]propanoic acid](/img/structure/B2439388.png)
